methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate
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Description
“Methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate” is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C15H12N2O3 . The molecular weight is 268.27 .Mechanism of Action
Target of Action
Methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate is a complex compound that contains two important moieties: the imidazole ring and the furan ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Furan derivatives, on the other hand, have been recognized for their antimicrobial properties . Therefore, the primary targets of this compound could be various enzymes or receptors involved in these biological activities.
Mode of Action
For instance, it may inhibit enzyme activity, modulate receptor signaling, or interfere with DNA or RNA synthesis .
Biochemical Pathways
These could include pathways related to inflammation, cell proliferation, oxidative stress, and microbial metabolism .
Result of Action
Based on the known effects of imidazole and furan derivatives, this compound may exert anti-inflammatory, antitumor, antioxidant, and antimicrobial effects, among others .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with the compound and alter its action .
Properties
IUPAC Name |
methyl 4-[4-(furan-3-yl)-1H-imidazol-5-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-15(18)11-4-2-10(3-5-11)13-14(17-9-16-13)12-6-7-20-8-12/h2-9H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZATLYMHXSRDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N=CN2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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